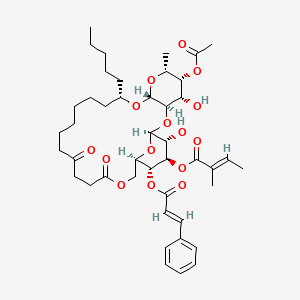

Ipomoeassin F

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

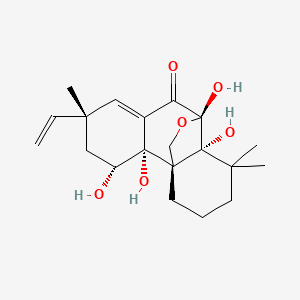

Ipomoeassin F is a plant-derived macrocyclic resin glycoside known for its potent biological activities. It is isolated from the leaves of the plant Ipomoea squamosa. This compound has garnered significant attention due to its ability to inhibit protein translocation into the endoplasmic reticulum, making it a valuable tool in biochemical and pharmacological research .

Preparation Methods

Synthetic Routes and Reaction Conditions

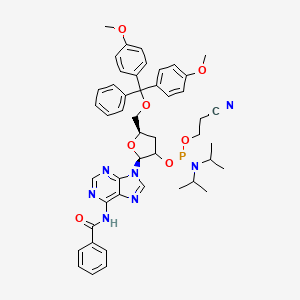

The synthesis of Ipomoeassin F involves a multi-step process that includes the construction of a macrocyclic ring and the incorporation of a disaccharide moiety. The synthetic route typically starts with commercially available starting materials and involves 17 linear steps. Key steps include the selective protection and deprotection of hydroxyl groups, glycosylation reactions, and macrocyclization .

Industrial Production Methods

Due to the complexity of its structure, the industrial production of this compound is challenging. Current methods focus on optimizing the synthetic route to improve yield and scalability. Researchers are exploring alternative strategies, such as the use of ring-opened analogues, to facilitate large-scale production .

Chemical Reactions Analysis

Types of Reactions

Ipomoeassin F undergoes various chemical reactions, including:

Oxidation: This reaction can modify the hydroxyl groups present in the compound.

Reduction: Reduction reactions can be used to alter specific functional groups within the molecule.

Substitution: Substitution reactions can introduce new functional groups into the molecule, potentially enhancing its biological activity.

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include:

Oxidizing agents: Such as potassium permanganate and chromium trioxide.

Reducing agents: Such as lithium aluminum hydride and sodium borohydride.

Protecting groups: Such as tert-butyldimethylsilyl chloride and benzyl chloride.

Major Products Formed

The major products formed from these reactions include various analogues of this compound, which are studied for their biological activities and potential therapeutic applications .

Scientific Research Applications

Ipomoeassin F has a wide range of scientific research applications, including:

Mechanism of Action

Ipomoeassin F exerts its effects by binding to the Sec61α subunit of the Sec61 protein translocon complex. This binding inhibits the translocation of nascent polypeptides into the endoplasmic reticulum, thereby disrupting protein biogenesis and secretion. The inhibition of Sec61-mediated translocation leads to cellular stress responses, including the upregulation of cytosolic chaperones and an atypical unfolded protein response .

Comparison with Similar Compounds

Ipomoeassin F is unique among resin glycosides due to its potent inhibition of the Sec61 complex. Similar compounds include:

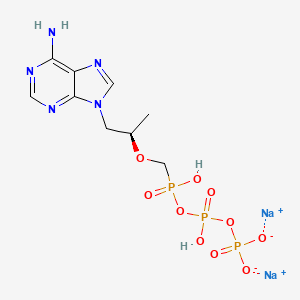

Mycolactone: Another inhibitor of the Sec61 complex, but with different binding sites and mechanisms.

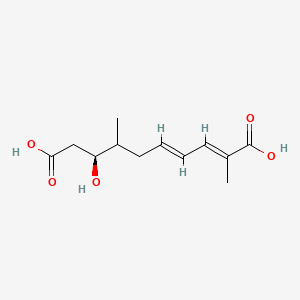

Ring-opened analogues of this compound: These analogues retain biological activity and offer potential advantages in terms of synthesis and scalability

This compound stands out for its specific and strong binding to Sec61α, making it a valuable tool for studying protein translocation and developing new therapeutic agents .

Properties

Molecular Formula |

C44H62O15 |

|---|---|

Molecular Weight |

831.0 g/mol |

IUPAC Name |

[(1S,3R,4S,5R,6R,8R,10S,23R,24R,25R,26R)-5-acetyloxy-4,26-dihydroxy-6-methyl-17,20-dioxo-10-pentyl-24-[(E)-3-phenylprop-2-enoyl]oxy-2,7,9,21,27-pentaoxatricyclo[21.3.1.03,8]heptacosan-25-yl] (E)-2-methylbut-2-enoate |

InChI |

InChI=1S/C44H62O15/c1-6-8-12-20-32-21-16-10-9-15-19-31(46)23-25-34(47)52-26-33-39(57-35(48)24-22-30-17-13-11-14-18-30)40(58-42(51)27(3)7-2)37(50)43(56-33)59-41-36(49)38(54-29(5)45)28(4)53-44(41)55-32/h7,11,13-14,17-18,22,24,28,32-33,36-41,43-44,49-50H,6,8-10,12,15-16,19-21,23,25-26H2,1-5H3/b24-22+,27-7+/t28-,32+,33-,36+,37-,38+,39-,40-,41-,43+,44+/m1/s1 |

InChI Key |

MNCQJKBLIYSVOV-OLIVZKOESA-N |

Isomeric SMILES |

CCCCC[C@H]1CCCCCCC(=O)CCC(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O[C@@H]3[C@H]([C@H]([C@H](O[C@H]3O1)C)OC(=O)C)O)O)OC(=O)/C(=C/C)/C)OC(=O)/C=C/C4=CC=CC=C4 |

Canonical SMILES |

CCCCCC1CCCCCCC(=O)CCC(=O)OCC2C(C(C(C(O2)OC3C(C(C(OC3O1)C)OC(=O)C)O)O)OC(=O)C(=CC)C)OC(=O)C=CC4=CC=CC=C4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12390280.png)

![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-(2-methoxyethoxy)-5-(6-oxo-1H-purin-9-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12390316.png)

![1-|A-D-Ribofuranosyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B12390324.png)

![Disodium;4-[3-(ethylamino)-6-ethylazaniumylidene-2,7-dimethylxanthen-9-yl]benzene-1,3-disulfonate](/img/structure/B12390330.png)

![cyclo[N(Me)Ala-D-OGlu(OPr)(OPr)-Leu(4R-5-Pr)-N(Me)Leu-Leu-N(Me)Trp(OMe)-Leu(4R-5-Pr)]](/img/structure/B12390336.png)

![[pGlu4]-Myelin Basic Protein (4-14)](/img/structure/B12390349.png)